

# A Comparative Guide to Covalent Akt Inhibitors: Borussertib in Focus

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For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt is a pivotal node in intracellular signaling pathways regulating cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While several classes of Akt inhibitors have been developed, covalent inhibitors are emerging as a promising strategy due to their potential for increased potency and prolonged target engagement. This guide provides an objective comparison of **Borussertib**, a first-in-class covalent-allosteric Akt inhibitor, with other covalent and non-covalent Akt inhibitors, supported by experimental data.

## **Mechanism of Action: A Tale of Three Pockets**

Akt inhibitors can be broadly classified based on their binding mechanism:

- ATP-Competitive Inhibitors: These molecules, such as Ipatasertib (GDC-0068) and Capivasertib (AZD5363), bind to the highly conserved ATP-binding pocket of the kinase domain. While effective, this can sometimes lead to off-target effects due to the similarity of this pocket across many kinases.[1][2]
- Allosteric Inhibitors: These inhibitors, like MK-2206, bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This binding mode prevents the conformational changes necessary for Akt activation and can offer greater selectivity.[3][4][5]



Covalent-Allosteric Inhibitors (CAAIs):Borussertib represents this novel class. It binds to the
allosteric pocket and forms an irreversible covalent bond with specific cysteine residues
(Cys296 and Cys310) within this pocket.[6][7][8] This covalent interaction leads to a
prolonged and stable inhibition of Akt activity.[6][7]

## **Quantitative Comparison of In Vitro Potency**

The following tables summarize the biochemical and cellular potency of **Borussertib** in comparison to other Akt inhibitors.

Table 1: Biochemical Potency of Akt Inhibitors

Inhibitor	Туре	Target	IC50 (nM)
Borussertib	Covalent-Allosteric	Akt (wild-type)	0.8[9][10]
Ipatasertib (GDC- 0068)	ATP-Competitive	Akt1/2/3	5 / 18 / 8[11]
Capivasertib (AZD5363)	ATP-Competitive	Akt1/2/3	3 / 8 / 8[2]
MK-2206	Allosteric	Akt1/2/3	8 / 12 / 65[12]

Table 2: Cellular Antiproliferative Activity (EC50 in nM) in Various Cancer Cell Lines

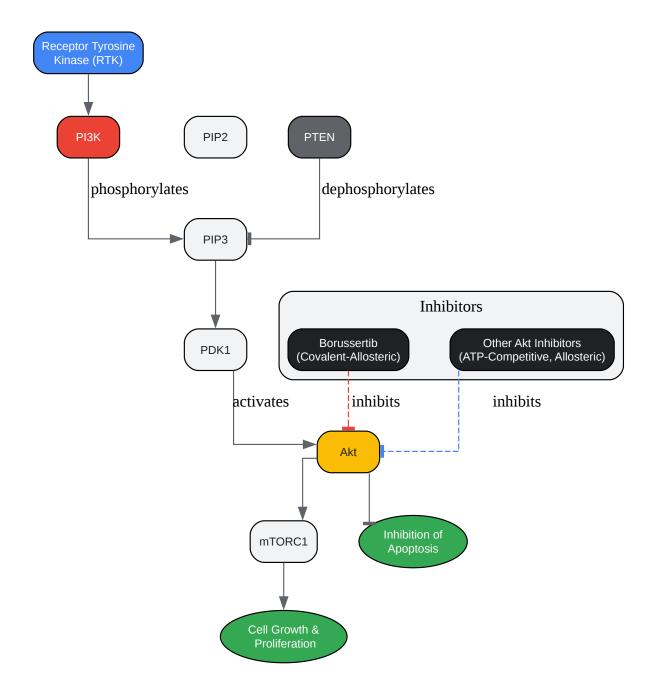


Cell Line (Cancer Type)	Borussertib[9] [10][13]	lpatasertib[6]	Capivasertib[6	MK-2206[6]
AN3CA (Endometrial)	191	240	180	1100
BT-474 (Breast)	373	430	360	1400
KU-19-19 (Bladder)	7770	>10000	>10000	>10000
MCF-7 (Breast)	277	1300	250	500
T-47D (Breast)	48	170	110	1100
ZR-75-1 (Breast)	5	10	10	110

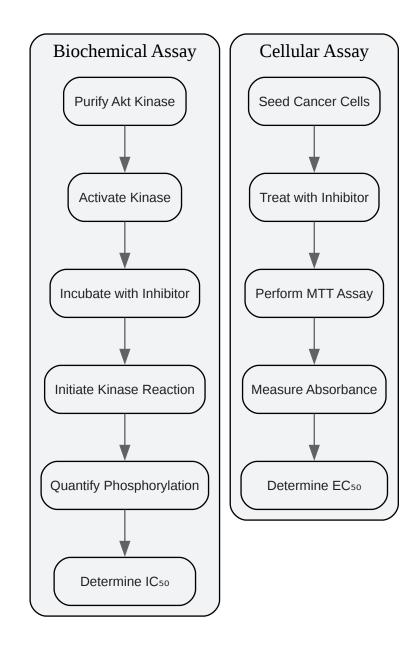
# **Signaling Pathway Inhibition**

The PI3K/Akt/mTOR pathway is a central signaling cascade that is constitutively activated in many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2] Akt inhibitors, including **Borussertib**, function by blocking this pathway, thereby inhibiting downstream signaling that promotes cell growth and survival.









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## Validation & Comparative





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